

Fusidic Acid Hemihydrate: A Comprehensive Technical Analysis

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Compound of Interest

Compound Name: *Fusidic acid hemihydrate*

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This in-depth technical guide provides a detailed overview of the fundamental physicochemical properties of **fusidic acid hemihydrate**, a significant antibiotic in the clinical management of bacterial infections. This document outlines its molecular characteristics, established experimental protocols for its characterization, and its mechanism of action.

Core Molecular and Physical Data

Fusidic acid hemihydrate is the hydrated form of fusidic acid, a steroid antibiotic. The presence of water molecules in its crystal structure is critical to its overall molecular weight and is a key parameter in its quality control.

Property	Value	Source(s)
Molecular Formula	$2(C_{31}H_{48}O_6) \cdot H_2O$ or $C_{62}H_{98}O_{13}$	[1]
Molecular Weight	1051.44 g/mol	[1][2]
Anhydrous Molecular Formula	$C_{31}H_{48}O_6$	[3][4][5]
Anhydrous Molecular Weight	516.719 g/mol	[3][4][5]
Appearance	Solid powder	[6]

Experimental Protocols for Characterization

Accurate determination of the molecular weight and formula of **fusidic acid hemihydrate** is essential for its identification, purity assessment, and formulation development. The following are detailed methodologies for key analytical experiments.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry is employed to determine the precise molecular weight of fusidic acid and to confirm its elemental composition. Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is a highly effective method.

Protocol:

- **Sample Preparation:** A dilute solution of **fusidic acid hemihydrate** is prepared in a suitable solvent system, such as a mixture of acetonitrile and water with a small percentage of formic acid to promote ionization.
- **Instrumentation:** A high-resolution ESI-TOF mass spectrometer is used.
- **Ionization:** The sample solution is introduced into the ESI source where a high voltage is applied, leading to the formation of protonated molecules, primarily $[M+H]^+$.
- **Mass Analysis:** The ions are guided into the TOF mass analyzer. The instrument measures the time it takes for the ions to travel a fixed distance, which is proportional to their mass-to-charge ratio (m/z).
- **Data Acquisition and Analysis:** The mass spectrum is acquired, and the m/z value of the molecular ion peak is used to determine the experimental molecular weight. For fusidic acid (anhydrous), a prominent peak would be expected at an m/z corresponding to $[C_{31}H_{48}O_6 + H]^+$. The high resolution of the instrument allows for the confirmation of the elemental composition by comparing the exact measured mass to the theoretical mass.

Elemental Analysis for Formula Confirmation

Combustion analysis is the standard method for determining the elemental composition (Carbon, Hydrogen, and Oxygen) of an organic compound, which is then used to confirm its empirical and molecular formula.

Protocol:

- **Sample Preparation:** A precisely weighed amount of **fusidic acid hemihydrate** is placed in a tin or silver capsule.
- **Instrumentation:** A CHN elemental analyzer is used.
- **Combustion:** The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).
- **Separation and Detection:** The resulting gases are passed through a series of columns to separate the CO₂ and H₂O, which are then detected by thermal conductivity or infrared detectors.
- **Quantification:** The amounts of CO₂ and H₂O are quantified, and from these values, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.
- **Formula Calculation:** The elemental percentages are used to calculate the empirical formula. This, in conjunction with the molecular weight determined by mass spectrometry, confirms the molecular formula.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance. This is crucial for confirming the hemihydrate state of fusidic acid.

Protocol:

- **Instrumentation:** An automated Karl Fischer titrator (either volumetric or coulometric) is used.
- **Reagent Preparation:** The titration vessel is filled with a suitable Karl Fischer solvent, such as anhydrous methanol. The Karl Fischer reagent, containing iodine, sulfur dioxide, and a base, is used as the titrant.
- **System Standardization:** The system is pre-titrated to a stable endpoint to eliminate any residual moisture in the solvent.

- **Sample Analysis:** A precisely weighed amount of **fusidic acid hemihydrate** is introduced into the titration vessel. The water in the sample reacts with the iodine in the Karl Fischer reagent.
- **Endpoint Detection:** The endpoint of the titration is detected potentiometrically.
- **Calculation:** The amount of Karl Fischer reagent consumed is directly proportional to the amount of water in the sample. The water content is then calculated as a percentage of the total sample weight. For a hemihydrate of fusidic acid, the theoretical water content is approximately 1.71%.

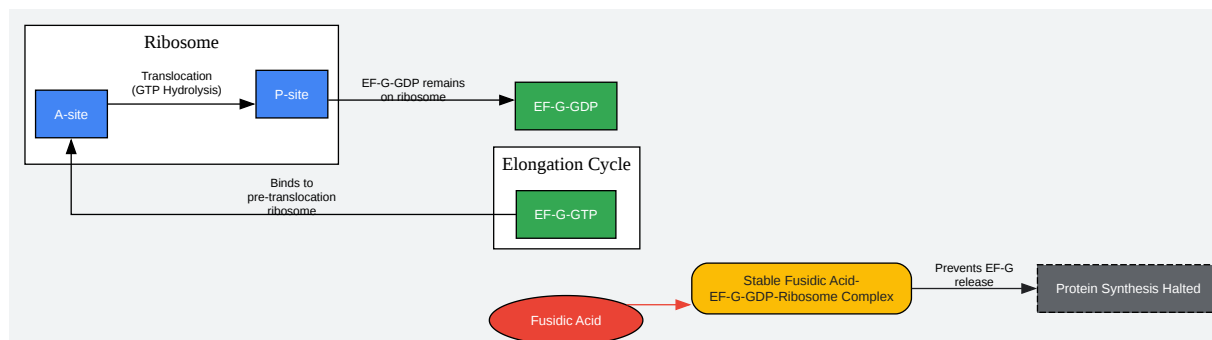
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [3][7][8][9] Its primary target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the ribosome. [8][10]

The process can be summarized as follows:

- **Binding to EF-G:** After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.
- **Translocation and GTP Hydrolysis:** EF-G facilitates the movement of the peptidyl-tRNA from the A-site to the P-site of the ribosome, a process that is coupled with the hydrolysis of GTP to GDP.
- **Inhibition by Fusidic Acid:** Fusidic acid binds to the EF-G-ribosome-GDP complex, effectively locking EF-G on the ribosome. [3][7]
- **Stalled Protein Synthesis:** This stable fusidic acid-EF-G-ribosome complex prevents the release of EF-G, which is necessary for the next round of peptide elongation. Consequently, protein synthesis is halted, leading to a bacteriostatic effect.

The following diagram illustrates the inhibitory action of fusidic acid on bacterial protein synthesis.



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Caption: Mechanism of action of fusidic acid.

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